N-(3-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ACETYLPHENYL)-N-CYCLOHEXYLTHIOUREA
Overview
Description
“N’-(4-acetylphenyl)-N-[3-({[(4-acetylphenyl)amino]carbonothioyl}amino)propyl]-N-cyclohexylthiourea” is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, offers potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(4-acetylphenyl)-N-[3-({[(4-acetylphenyl)amino]carbonothioyl}amino)propyl]-N-cyclohexylthiourea” typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 4-acetylaniline.
Thiocarbamoylation: The 4-acetylaniline is then reacted with carbon disulfide and an appropriate amine to form the thiourea derivative.
Cyclohexyl Substitution: The final step involves the substitution of the thiourea derivative with cyclohexylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl groups.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Corresponding sulfoxides or sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thioureas.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its thiourea structure.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Agriculture: Used as a pesticide or herbicide due to its biological activity.
Textile Industry: Employed in the dyeing process of fabrics.
Mechanism of Action
The mechanism of action of “N’-(4-acetylphenyl)-N-[3-({[(4-acetylphenyl)amino]carbonothioyl}amino)propyl]-N-cyclohexylthiourea” involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acetylphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N,N’-diacetylthiourea: Similar structure but lacks the cyclohexyl group.
N-cyclohexyl-N’-phenylthiourea: Similar but without the acetyl groups.
N,N’-diphenylthiourea: Lacks both the acetyl and cyclohexyl groups.
Uniqueness
“N’-(4-acetylphenyl)-N-[3-({[(4-acetylphenyl)amino]carbonothioyl}amino)propyl]-N-cyclohexylthiourea” is unique due to the presence of both acetylphenyl and cyclohexyl groups, which may confer enhanced biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
3-(4-acetylphenyl)-1-[3-[(4-acetylphenyl)carbamothioylamino]propyl]-1-cyclohexylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2S2/c1-19(32)21-9-13-23(14-10-21)29-26(34)28-17-6-18-31(25-7-4-3-5-8-25)27(35)30-24-15-11-22(12-16-24)20(2)33/h9-16,25H,3-8,17-18H2,1-2H3,(H,30,35)(H2,28,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUEYGTJAQCPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCCN(C2CCCCC2)C(=S)NC3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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